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Compound of Interest

Compound Name: C15H22ClNS

Cat. No.: B15174005 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical characterization of

the compound with the molecular formula C15H22ClNS, identified as Chlorprothixene.

Chlorprothixene is a typical thioxanthene antipsychotic drug first introduced in 1959.[1][2] It is

used in the treatment of psychotic disorders such as schizophrenia and acute mania in bipolar

disorder.[1][3] This document details the application of Nuclear Magnetic Resonance (NMR)

and Mass Spectrometry (MS) for the structural elucidation and confirmation of this compound,

presenting key data in a structured format and outlining detailed experimental protocols.

Compound Identification and Properties
Systematic Name: (3Z)-3-(2-chlorothioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine[4]

CAS Number: 113-59-7[4]

Molecular Formula: C18H18ClNS[4]

Molecular Weight: 315.9 g/mol [4]

Chemical Class: Thioxanthene Antipsychotic[1][3]

Spectroscopic and Spectrometric Data
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by

providing information about the chemical environment of individual atoms. For Chlorprothixene,

both ¹H and ¹³C NMR are essential for confirming the presence of its characteristic functional

groups and stereochemistry.

Table 1: Predicted ¹H NMR Data for Chlorprothixene

Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.2 - 7.5 m 7H Aromatic protons

5.8 - 6.0 t 1H Olefinic proton (=CH-)

2.5 - 2.7 m 2H -CH₂-N

2.2 - 2.4 m 2H =C-CH₂-

2.2 s 6H -N(CH₃)₂

Note: This is a predicted spectrum based on the known structure of Chlorprothixene. Actual

chemical shifts may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Data for Chlorprothixene

Chemical Shift (ppm) Assignment

140 - 145 Quaternary aromatic carbons

125 - 135 Aromatic CH carbons

120 - 125 Olefinic carbons

55 - 60 -CH₂-N

45 - 50 -N(CH₃)₂

25 - 30 =C-CH₂-
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Note: This is a predicted spectrum. Definitive assignments would require 2D NMR experiments

such as COSY, HSQC, and HMBC.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound, as well as to gain structural information through fragmentation analysis.

Table 3: Mass Spectrometry Data for Chlorprothixene

m/z Relative Intensity Assignment

315 High [M]⁺ (Molecular ion)

271 Moderate [M - N(CH₃)₂]⁺

255 Moderate [M - C₃H₇N]⁺

221 Moderate
Fragmentation of the

thioxanthene ring

58 High
[C₃H₈N]⁺ (Side chain

fragment)

Note: The fragmentation pattern is consistent with the structure of Chlorprothixene, showing a

characteristic cleavage of the dimethylaminopropyl side chain.[4]

Experimental Protocols
NMR Spectroscopy
A general protocol for acquiring NMR spectra of a small molecule like Chlorprothixene is as

follows:

Sample Preparation:

Weigh approximately 5-10 mg of the Chlorprothixene sample.

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a

clean, dry vial.
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Transfer the solution to a standard 5 mm NMR tube.

Instrument Setup:

Use a 400 MHz or higher field NMR spectrometer.

Tune and match the probe for the desired nucleus (¹H or ¹³C).

Lock the field frequency using the deuterium signal from the solvent.

Shim the magnetic field to achieve optimal homogeneity.

¹H NMR Acquisition:

Acquire a single-pulse experiment with a 90° pulse.

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10

ppm).

Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64

scans).

Apply a relaxation delay of 1-2 seconds between scans.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200

ppm).

A larger number of scans will be required due to the lower natural abundance of ¹³C

(typically several hundred to a few thousand).

Use a relaxation delay of 2-5 seconds.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).
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Phase the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., TMS).

Integrate the peaks in the ¹H spectrum.

Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.

Mass Spectrometry
A general protocol for acquiring a mass spectrum of Chlorprothixene is as follows:

Sample Preparation:

Prepare a dilute solution of the Chlorprothixene sample (approximately 1 µg/mL) in a

suitable solvent (e.g., methanol, acetonitrile).

Instrumentation (LC-MS):

Use a liquid chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-

of-flight analyzer).

Select an appropriate chromatographic column (e.g., C18) and mobile phase for

separation.

Choose an ionization source suitable for small molecules, such as Electrospray Ionization

(ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is often used for drug

analysis.[5]

Mass Spectrometer Parameters:

Operate the mass spectrometer in positive ion mode.

Set the mass range to scan for the expected molecular ion and fragments (e.g., m/z 50-

500).
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Optimize the ionization source parameters (e.g., capillary voltage, gas flow rates,

temperature) to maximize the signal of the analyte.

Data Acquisition and Analysis:

Inject the sample into the LC-MS system.

Acquire the mass spectrum of the eluting peak corresponding to Chlorprothixene.

Analyze the spectrum to identify the molecular ion and major fragment ions.

For more detailed structural information, tandem mass spectrometry (MS/MS) can be

performed by isolating the molecular ion and inducing fragmentation.

Signaling Pathways and Experimental Workflows
Mechanism of Action of Chlorprothixene
Chlorprothixene exerts its antipsychotic effects through the blockade of several

neurotransmitter receptors in the brain.[1][3][6] Its primary mechanism is the antagonism of

dopamine D1, D2, and D3 receptors in the mesolimbic pathway, which is thought to alleviate

the positive symptoms of schizophrenia.[3][6] Additionally, it blocks serotonin (5-HT2),

histamine (H1), muscarinic, and alpha-1 adrenergic receptors, contributing to its sedative and

other side effects.[1][3]
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Caption: Mechanism of action of Chlorprothixene.

Experimental Workflow for Compound Characterization
The following diagram illustrates a typical workflow for the characterization of a known

compound like Chlorprothixene.
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Caption: Workflow for compound characterization.

Conclusion
The combination of NMR spectroscopy and mass spectrometry provides a robust and

comprehensive approach for the structural characterization and confirmation of C15H22ClNS
as Chlorprothixene. The data presented in this guide, along with the detailed experimental

protocols, serve as a valuable resource for researchers and professionals involved in the

analysis and development of pharmaceutical compounds. The multimodal antagonistic action

of Chlorprothixene at various neurotransmitter receptors underpins its therapeutic efficacy as

an antipsychotic agent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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